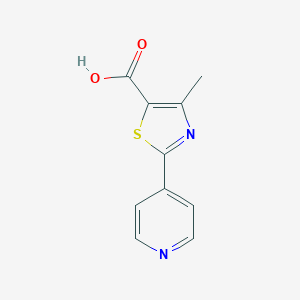

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Overview

Description

The compound of interest, 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, is a thiazole derivative that has been explored for its potential in various chemical and biological applications. Thiazole and its derivatives are known for their significance in medicinal chemistry due to their presence in numerous biologically active compounds .

Synthesis Analysis

The synthesis of thiazole derivatives often involves multistep reactions that can include cyclization, substitution, and condensation processes. For instance, the synthesis of related thiazole carboxylic acid derivatives has been reported where the key steps involve the reaction of certain thiazole intermediates with substituted halo anilines using thionyl chloride and hydroxy benzotriazole in the presence of triethylamine in dichloromethane . Although the exact synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The structure of these compounds can be elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . The stability of these molecules in the crystal lattice is often due to intra- and intermolecular interactions, such as stacking between aromatic rings and hydrogen bonding involving carboxylic groups .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including electrophilic addition, cycloaddition, and rearrangement reactions. For example, a related compound, 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid, was obtained through a double electrophilic addition reaction . Additionally, thiazole derivatives can be used as scaffolds for further functionalization, as seen in the synthesis of highly functionalized isoxazoles starting from a thiazole-containing isoxazole carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of carboxylic acid groups can enhance the solubility in polar solvents and increase the potential for forming salts and esters . The photoluminescence properties of some thiazole derivatives have also been studied, indicating potential applications in materials science . Additionally, the thermal stability of these compounds is an important factor, especially when considering their use in high-temperature applications or in the synthesis of coordination polymers .

Scientific Research Applications

Synthesis and Biological Evaluation

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid derivatives have been explored for their potential in various fields, such as the development of antithrombotic agents and antibacterial activity. In one study, derivatives of this compound exhibited good in vivo antithrombotic activity and moderate to good antimicrobial activity, showcasing their potential in therapeutic applications (Babu et al., 2016).

Metal–Organic Frameworks (MOFs)

The compound has been utilized in the creation of metal–organic frameworks (MOFs). In particular, it has been used to react with Cd(NO3)2·6H2O or Mn(NO3)2, leading to the formation of three-dimensional (3D) coordination compounds. These compounds have unique properties such as adsorption selectivity for CO2 and antiferromagnetic coupling, demonstrating their utility in materials science and environmental applications (Zhou et al., 2013).

Coordination Architectures

The versatility of this compound extends to its use in forming diverse metal−organic supramolecular architectures. These complexes have shown a range of dimensional structures, such as layered arrays and one-dimensional chain structures. This variability in structure highlights the compound's flexibility and adaptability in coordination chemistry (Chen et al., 2007).

Novel Complex Synthesis

The compound has also been a key component in the synthesis of novel dinuclear rhenium oxocomplexes. These complexes have been analyzed using various spectroscopic methods and X-ray crystallography, indicating potential applications in the field of coordination chemistry and molecular structure analysis (Machura et al., 2011).

Potential Anti-inflammatory Activity

Derivatives of this compound have also been investigated for their potential anti-inflammatory activity. Some synthesized compounds showed significant inhibition against carrageenan-induced rat paw edema, suggesting their potential as therapeutic agents (Rabea et al., 2006).

Thermal Behaviour Study

The thermal decomposition and stability of derivatives of this compound have been studied, indicating its stability up to the fusion point. Such studies are crucial in understanding the compound's behavior under different thermal conditions, which is important in materials science and pharmaceutical applications (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Crystal Structures of Metal Compounds

The compound has been used in the synthesis and characterization of novel copper(II) and cadmium(II) compounds. These compounds' crystal structures were determined by single crystal X-ray diffraction analyses, contributing valuable insights to the field of crystallography and coordination chemistry (Hong et al., 2014).

Synthesis of Various Derivatives

Various derivatives of this compound have been synthesized, including N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives. These derivatives have been used to explore new chemical compounds, showcasing the compound's utility in synthetic organic chemistry (Dovlatyan et al., 2004).

Amine-imine Tautomerism Study

The amine-imine tautomerism of esters and amides of 2-N-labeled 4-methylthiazole-5-carboxylic acids has been studied using 1H NMR. This study contributes to a deeper understanding of the chemical properties and behavior of such compounds (Hyengoyan et al., 2005).

Future Directions

The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles, such as in the case of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, has led to the development of alternative nucleophilic reagents and novel main group approaches . This area of research continues to be of interest, with the aim of improving the poor reaction success of 2-pyridyl boron nucleophiles .

properties

IUPAC Name |

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIPVXWDQQHMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363285 | |

| Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144060-98-0 | |

| Record name | 4-Methyl-2-(4-pyridinyl)-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144060-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

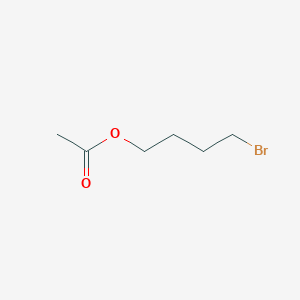

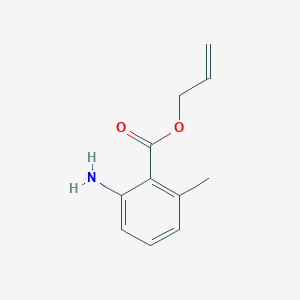

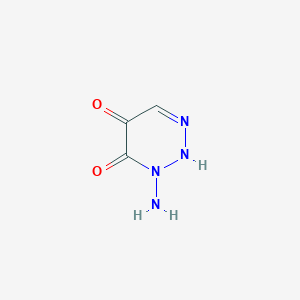

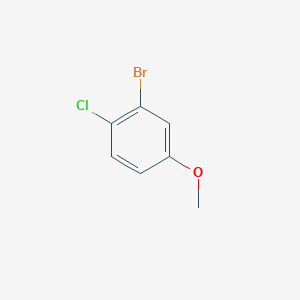

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

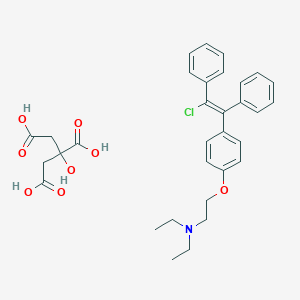

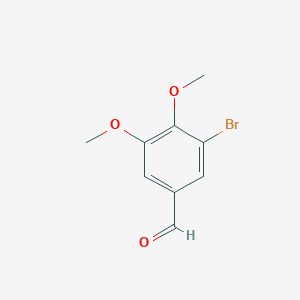

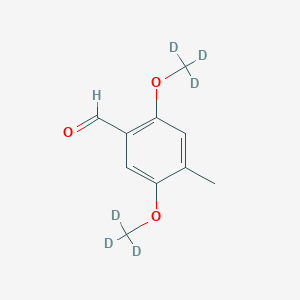

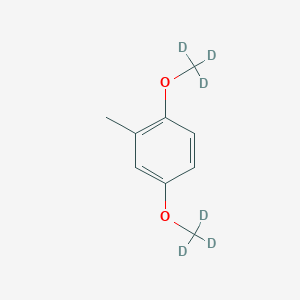

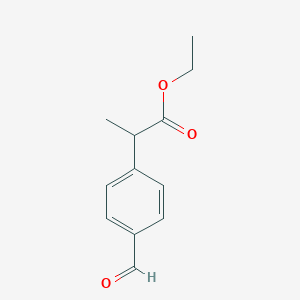

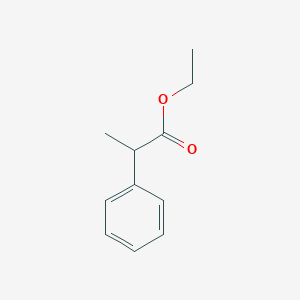

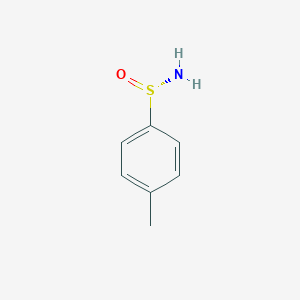

Feasible Synthetic Routes

Q & A

Q1: How does 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid interact with metal ions to form MOFs and what are the structural characteristics of these resulting frameworks?

A1: this compound (HL) acts as a bridging ligand, coordinating to metal ions through its carboxylate and nitrogen atoms. [] In the cited study, HL reacted with cadmium nitrate or manganese nitrate, yielding three-dimensional MOFs with permanent pores. These pores form straight one-dimensional channels within the framework structure. [] The cadmium-based MOF, 4(DMF), exhibits selective adsorption of carbon dioxide over other gases like hydrogen, nitrogen, methane, carbon monoxide, and oxygen at room temperature. [] The manganese-based MOF, 3(DMF), displays weak antiferromagnetic coupling between the manganese centers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)